

Determining Tenoxicam's Detection and Quantification Limits: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tenoxicam-d4

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A comprehensive analysis of analytical methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) of the non-steroidal anti-inflammatory drug, Tenoxicam.

This guide provides a comparative overview of various analytical techniques used to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Tenoxicam. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. Accurate determination of these parameters is crucial for researchers, scientists, and drug development professionals in ensuring the quality and reliability of analytical data.

Comparative Analysis of Analytical Methods

Several analytical methods have been validated for the quantification of Tenoxicam in bulk, pharmaceutical formulations, and biological samples. The choice of method often depends on factors such as required sensitivity, sample matrix, available instrumentation, and the specific application. The following table summarizes the LOD and LOQ values obtained for Tenoxicam using different techniques.

Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range
UV Spectrophotometry			
- In 0.1N NaOH:Methanol (8:2)	-	-	2-12 µg/mL[1]
- With Iodine Solution (Methanol)	0.14 µg/mL[2]	0.49 µg/mL[2]	0.5-5.0 µg/mL[2]
- In 0.1 mol/L NaOH	0.25 µg/mL[3][4]	0.90 µg/mL[3][4]	4.0-24.0 µg/mL[3][4]
- Area Under the Curve (AUC)	0.282 µg/mL[5]	0.854 µg/mL[5]	2-20 µg/mL[5]
- Absorbance Ratio	0.206 µg/mL[5]	0.627 µg/mL[5]	2-20 µg/mL[5]
High-Performance Liquid Chromatography (HPLC) with UV Detection			
- Methanol-water (61:39 v/v), pH 2.5	0.35 µg/mL[3][4]	1.20 µg/mL[3][4]	4.0-24.0 µg/mL[3][4]
- Acetonitrile:Buffer (60:40 v/v)	-	-	1-8 µg/mL[6]
High-Performance Thin-Layer Chromatography (HPTLC)			
- Ethanol/water/ammonia (50:45:5 v/v/v)	0.98 ng/band[7]	2.94 ng/band[7]	25–1400 ng/band[7]
- Ethyl acetate–toluene–butylamine	0.86 mg/band	2.30 mg/band	35–1820 mg/mL[8][9]

(2:2:1, v/v/v)

Electroanalytical Methods			
- Differential Pulse Voltammetry (DPV)	1.43×10^{-9} M	-	2×10^{-7} to 1×10^{-5} M[10]
- Square Wave Voltammetry (SWV)	9.97×10^{-10} M	-	8×10^{-9} to 8×10^{-6} M[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)			
- In human plasma	0.01-6.5 ng/mL	-	-
- In human plasma	-	0.50 ng/mL	0.50-200 ng/mL[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical procedures. Below are generalized protocols for the determination of Tenoxicam's LOD and LOQ based on the most common techniques.

UV-Visible Spectrophotometry

This method is based on the principle that Tenoxicam absorbs ultraviolet radiation at a specific wavelength.

- Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.
- Reagents:
 - Tenoxicam reference standard.
 - Solvent (e.g., 0.1N Sodium Hydroxide and Methanol mixture (8:2 v/v)[1], 0.1 mol/L Sodium Hydroxide[3][4], or Methanol with Iodine solution[2]).

- Procedure:
 - Preparation of Stock Solution: Accurately weigh a specific amount of Tenoxicam reference standard (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL) to obtain a stock solution.
 - Preparation of Working Standards: Prepare a series of dilutions from the stock solution to obtain concentrations within the expected linear range.
 - Wavelength Selection (λ_{max}): Scan a standard solution of Tenoxicam over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}). For Tenoxicam, this is often around 368-375 nm.[\[3\]](#)[\[4\]](#)[\[7\]](#)
 - Calibration Curve: Measure the absorbance of each working standard at the determined λ_{max} . Plot a graph of absorbance versus concentration.
 - LOD and LOQ Calculation: The LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas:
 - $\text{LOD} = 3.3 * (\sigma / S)$
 - $\text{LOQ} = 10 * (\sigma / S)$ Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

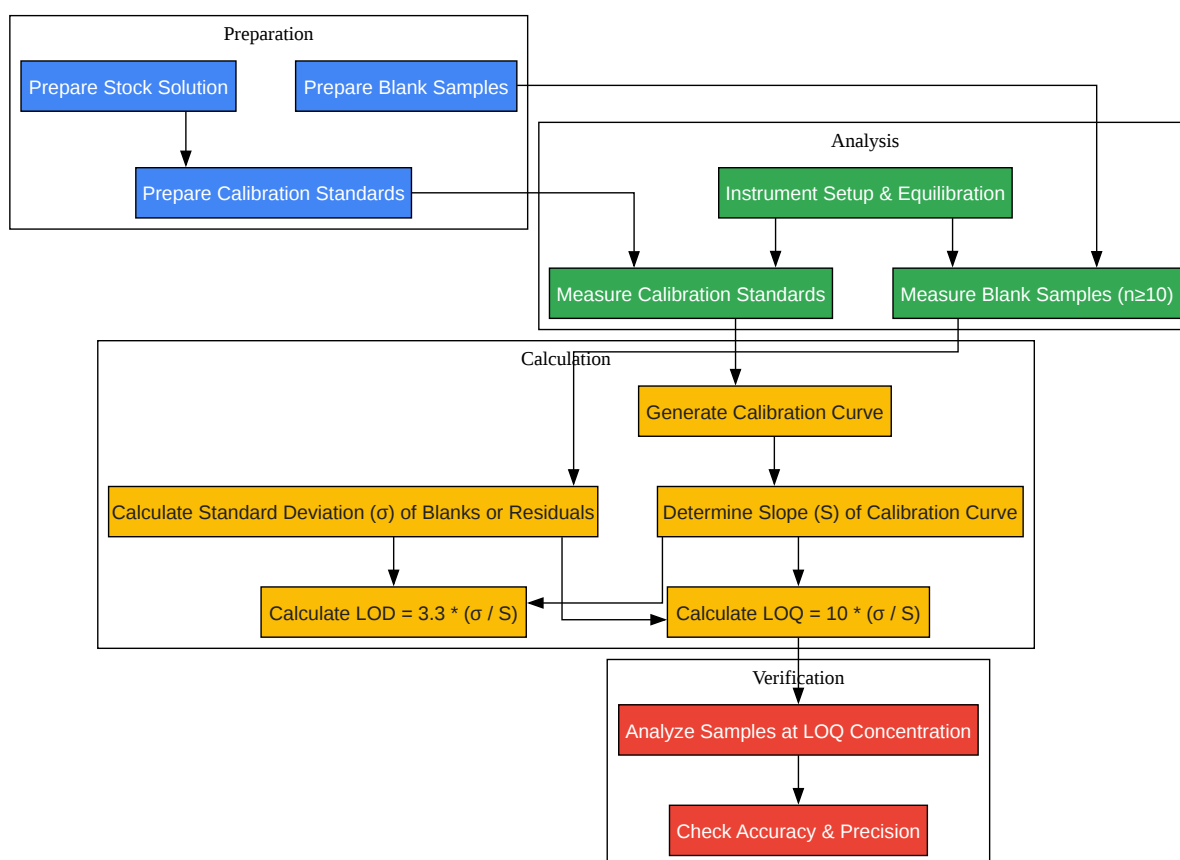
HPLC offers greater selectivity and sensitivity compared to spectrophotometry.

- Instrumentation: An HPLC system equipped with a UV detector, a reversed-phase C18 column (e.g., 250x4.6 mm, 5 μm), and data acquisition software.
- Reagents:
 - Tenoxicam reference standard.

- HPLC grade solvents (e.g., Methanol, Acetonitrile, Water).
- Buffers and pH adjusting reagents (e.g., Formic acid).
- Chromatographic Conditions:
 - Mobile Phase: A mixture of organic solvent and aqueous buffer. A common mobile phase is Methanol and water (61:39 v/v) with the pH adjusted to 2.5 with formic acid.[3][4]
 - Flow Rate: Typically 1.0 mL/min.[3][4]
 - Detection Wavelength: Set at the λ_{max} of Tenoxicam, usually around 375 nm.[3][4]
 - Injection Volume: 20 μL .
- Procedure:
 - Preparation of Standard Solutions: Prepare a stock solution and a series of working standard solutions of Tenoxicam in the mobile phase.
 - System Suitability: Inject a standard solution multiple times to ensure the system is operating correctly (e.g., check for consistent retention times and peak areas).
 - Calibration Curve: Inject the series of working standards and record the peak areas. Plot a graph of peak area versus concentration.
 - LOD and LOQ Calculation: Calculate the LOD and LOQ using the same statistical approach as described for UV Spectrophotometry, using the standard deviation of the response and the slope of the calibration curve derived from the HPLC data.

Workflow for Determining LOD and LOQ

The following diagram illustrates the general workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).



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Caption: General workflow for LOD and LOQ determination.

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- To cite this document: BenchChem. [Determining Tenoxicam's Detection and Quantification Limits: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590001#determining-limit-of-detection-and-quantification-for-tenoxicam]

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